molecular formula C13H12ClN3OS B2526170 3-Chloro-5-[(4-methoxyphenethyl)amino]-4-isothiazolecarbonitrile CAS No. 866009-34-9

3-Chloro-5-[(4-methoxyphenethyl)amino]-4-isothiazolecarbonitrile

Cat. No.: B2526170
CAS No.: 866009-34-9
M. Wt: 293.77
InChI Key: VJLKLUFJTOIHPD-UHFFFAOYSA-N
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Description

3-Chloro-5-[(4-methoxyphenethyl)amino]-4-isothiazolecarbonitrile is a chemical compound with the molecular formula C12H11ClN2OS It is known for its unique structure, which includes a chloro-substituted isothiazole ring and a methoxyphenethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-[(4-methoxyphenethyl)amino]-4-isothiazolecarbonitrile typically involves the reaction of 3-chloro-4-isothiazolecarbonitrile with 4-methoxyphenethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures the consistent quality and scalability of the compound. Industrial production methods also focus on minimizing waste and improving the overall efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-[(4-methoxyphenethyl)amino]-4-isothiazolecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions result in a variety of derivatives with different functional groups.

Scientific Research Applications

3-Chloro-5-[(4-methoxyphenethyl)amino]-4-isothiazolecarbonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-5-[(4-methoxyphenethyl)amino]-4-isothiazolecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-methylphenylcarbamate
  • 3-Chloro-4-methoxyphenylcarbamate
  • 3-Chloro-5-methylphenylcarbamate-β-cyclodextrin

Uniqueness

3-Chloro-5-[(4-methoxyphenethyl)amino]-4-isothiazolecarbonitrile is unique due to its specific combination of functional groups and its potential for diverse applications. Compared to similar compounds, it offers distinct advantages in terms of reactivity, stability, and biological activity, making it a valuable compound for various scientific research and industrial applications.

Properties

IUPAC Name

3-chloro-5-[2-(4-methoxyphenyl)ethylamino]-1,2-thiazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3OS/c1-18-10-4-2-9(3-5-10)6-7-16-13-11(8-15)12(14)17-19-13/h2-5,16H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLKLUFJTOIHPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC2=C(C(=NS2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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